molecular formula C14H17NO4 B1274660 2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide CAS No. 680992-22-7

2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide

Cat. No.: B1274660
CAS No.: 680992-22-7
M. Wt: 263.29 g/mol
InChI Key: QJNPEJZMSXAKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide is a synthetic organic compound that features a phenoxy group with a formyl substituent and an acetamide group linked to a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with an appropriate halide under basic conditions.

    Acetamide Formation: The phenoxy intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide derivative.

    Tetrahydrofuran Substitution: Finally, the acetamide derivative is reacted with tetrahydrofuran-2-ylmethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 2-(4-Carboxy-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide.

    Reduction: 2-(4-Hydroxymethyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with phenoxy and acetamide groups are often studied for their catalytic properties in organic reactions.

    Materials Science: These compounds can be used as building blocks for the synthesis of polymers and advanced materials.

Biology and Medicine

    Drug Development: The structural features of this compound make it a candidate for drug development, particularly as enzyme inhibitors or receptor modulators.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its reactive functional groups.

    Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of 2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The formyl and acetamide groups could form hydrogen bonds or covalent bonds with target molecules, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Formyl-phenoxy)-acetamide: Lacks the tetrahydrofuran moiety.

    N-(tetrahydro-furan-2-ylmethyl)-acetamide: Lacks the phenoxy and formyl groups.

Uniqueness

2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a formyl group and a tetrahydrofuran moiety makes it versatile for various applications.

Properties

IUPAC Name

2-(4-formylphenoxy)-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-9-11-3-5-12(6-4-11)19-10-14(17)15-8-13-2-1-7-18-13/h3-6,9,13H,1-2,7-8,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNPEJZMSXAKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390334
Record name 2-(4-Formylphenoxy)-N-[(oxolan-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725206
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

680992-22-7
Record name 2-(4-Formylphenoxy)-N-[(oxolan-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.